molecular formula C11H15F3O2 B6197620 ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate CAS No. 2395025-44-0

ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate

Cat. No.: B6197620
CAS No.: 2395025-44-0
M. Wt: 236.2
InChI Key:
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Description

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate is a synthetic organic compound characterized by a spirocyclic structure. The presence of a trifluoromethyl group and an ester functional group makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclobutane derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A parent compound with a similar spirocyclic structure but lacking the trifluoromethyl and ester groups.

    Ethyl 2-(trifluoromethyl)cyclohexane-1-carboxylate: A structurally related compound with a cyclohexane ring instead of a spirocyclic core.

    Trifluoromethyl-substituted esters: Compounds with similar functional groups but different core structures.

Uniqueness

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate is unique due to its combination of a spirocyclic core, a trifluoromethyl group, and an ester functional group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Properties

CAS No.

2395025-44-0

Molecular Formula

C11H15F3O2

Molecular Weight

236.2

Purity

0

Origin of Product

United States

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